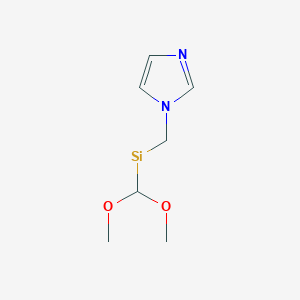
CID 78065335
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 78065335 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78065335 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. For instance, the preparation method might involve the use of hydrochloric acid aqueous solution mixed with aluminum chloride, quaternary ammonium salt, aniline, and acrylonitrile, followed by warming to 80-100°C to perform an addition reaction .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for this compound in various applications. The industrial production methods are designed to be efficient and cost-effective, often involving continuous flow processes and large-scale reactors. The process parameters are optimized to maximize yield and minimize impurities, ensuring that the final product meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions: CID 78065335 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule that can interact with various reagents.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to favor the desired reaction pathway and yield the major products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
CID 78065335 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds with potential applications in pharmaceuticals and materials science. In biology, this compound is studied for its potential biological activities, such as its interaction with specific enzymes or receptors. In medicine, it may be investigated for its therapeutic potential in treating certain diseases. In industry, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of CID 78065335 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78065335 include other chemical entities with related structures and properties. These compounds may share similar functional groups or molecular frameworks, allowing them to participate in similar chemical reactions and exhibit comparable biological activities.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and biological activity. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H12N2O2Si |
|---|---|
Molecular Weight |
184.27 g/mol |
InChI |
InChI=1S/C7H12N2O2Si/c1-10-7(11-2)12-6-9-4-3-8-5-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
QQYNYHNPRJLDAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CN1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















